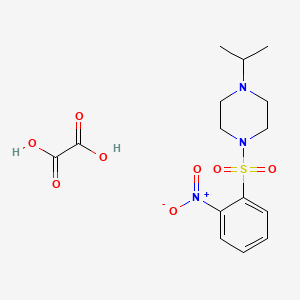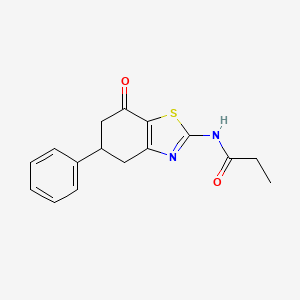
methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate
Vue d'ensemble
Description
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate is an organic compound that belongs to the class of xanthene derivatives This compound is characterized by the presence of a xanthene core structure, which is a tricyclic aromatic system, substituted with a fluoro group and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate typically involves the following steps:
Formation of the xanthene core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride under acidic conditions.
Introduction of the fluoro group: The fluoro group can be introduced via electrophilic aromatic substitution using a fluorinating agent such as fluorine gas or a fluorinating reagent like N-fluorobenzenesulfonimide.
Esterification: The final step involves the esterification of the xanthene derivative with methyl acetoacetate in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or other oxidized xanthene derivatives.
Reduction: Alcohol derivatives of the xanthene compound.
Substitution: Amino or thiol-substituted xanthene derivatives.
Applications De Recherche Scientifique
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a fluorescent probe in analytical chemistry.
Biology: Employed in the study of biological processes due to its fluorescent properties, which allow for the visualization of cellular components.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s xanthene core allows it to intercalate into DNA or bind to proteins, thereby modulating their activity. The fluoro group enhances the compound’s binding affinity and specificity, while the ester group facilitates its cellular uptake and distribution.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate can be compared with other xanthene derivatives, such as:
2-(2-fluoro-9H-xanthen-9-yl)-1,3-cyclohexanedione: Shares the xanthene core but differs in the presence of a cyclohexanedione moiety instead of an ester group.
2-(2-fluoro-9H-xanthen-9-yl)-3-hydroxy-3-cyclohexen-1-one: Contains a hydroxy group and a cyclohexenone ring, providing different chemical reactivity and biological activity.
Methyl 9H-xanthene-9-carboxylate: Lacks the fluoro substitution, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other xanthene derivatives.
Propriétés
IUPAC Name |
methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-10(20)16(18(21)22-2)17-12-5-3-4-6-14(12)23-15-8-7-11(19)9-13(15)17/h3-9,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCIUZYSBVOPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-DICHLOROPHENYL)-N,N-DIMETHYL-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE-6-CARBOXAMIDE](/img/structure/B3948390.png)


![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B3948404.png)
![1-methyl-2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3948407.png)
![2-{5-[2,5-dimethoxy-4-(methylthio)phenyl]-4-phenyl-1H-imidazol-1-yl}acetamide](/img/structure/B3948412.png)
![N-benzyl-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3948427.png)
![5-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3948446.png)
![3-(2-furyl)-5-{[(2-methyl-3-biphenylyl)methyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3948459.png)

![1-[(4-Methoxy-3-phenylmethoxyphenyl)methyl]-4-[(4-methylsulfanylphenyl)methyl]piperazine;oxalic acid](/img/structure/B3948472.png)

![1-[(2-Nitrophenyl)methyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B3948479.png)

